5-(butylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-(butylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as butylsulfanyl, methoxyphenyl, and phenylethyl groups
Preparation Methods
The synthesis of 5-(butylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by reacting the thiazole intermediate with suitable amidine or guanidine derivatives.
Introduction of Substituents: The butylsulfanyl, methoxyphenyl, and phenylethyl groups can be introduced through nucleophilic substitution or coupling reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
5-(butylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(butylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Biology: Its unique structure may allow it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential biological activity can be explored for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: The compound can be used in the development of advanced materials, such as sensors, catalysts, or electronic devices.
Mechanism of Action
The mechanism of action of 5-(butylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. The exact molecular targets and pathways involved can be elucidated through experimental studies, such as binding assays, molecular docking, and cellular assays.
Comparison with Similar Compounds
Similar compounds to 5-(butylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one include other thiazolopyrimidine derivatives with different substituents. These compounds may share similar chemical properties and applications but differ in their specific activities and interactions. Examples of similar compounds include:
- Thiazolo[4,5-d]pyrimidine derivatives with different functional groups, such as hydroxyl, amino, or halogen groups .
Thiazolo[4,5-d]pyrimidine derivatives with different alkyl or aryl substituents: .
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H25N3O2S3 |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
5-butylsulfanyl-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H25N3O2S3/c1-3-4-16-31-23-25-21-20(22(28)27(23)18-12-8-9-13-19(18)29-2)32-24(30)26(21)15-14-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3 |
InChI Key |
JTMHOLQSRNFSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SC(=S)N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
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